Photogenerated Acid Strength: Moderate HCl (pKₐ ≈ −7) Versus Superacid Triflic Acid (pKₐ ≈ −14.7) from Fluorinated TPS PAGs
Triphenylsulfonium chloride (CAS 10937-76-5) photogenerates hydrochloric acid (HCl, pKₐ ≈ −7 in aqueous solution), whereas the widely used alternative triphenylsulfonium triflate (TPS-Tf, CAS 66003-78-9) generates triflic acid (CF₃SO₃H, pKₐ = −14.7 ± 2.0) [1]. This ~7–8 order-of-magnitude difference in acid strength means that photogenerated HCl is a strong mineral acid but not a superacid, resulting in lower catalytic turnover per proton in acid-catalyzed deprotection reactions commonly used in chemically amplified resists. However, this moderated acidity may reduce unwanted acid-catalyzed side reactions and limit excessive acid diffusion during post-exposure bake (PEB), potentially improving line-edge roughness control in certain resist architectures [2].
| Evidence Dimension | Photogenerated Brønsted acid strength (aqueous pKₐ) |
|---|---|
| Target Compound Data | HCl: pKₐ ≈ −7 |
| Comparator Or Baseline | TPS-triflate: triflic acid, pKₐ = −14.7 ± 2.0 |
| Quantified Difference | ~7–8 orders of magnitude (factor of ≥10⁷ in Kₐ) |
| Conditions | Aqueous pKₐ values; photogeneration in polymer film may modulate effective acidity |
Why This Matters
Selection of photogenerated acid strength directly impacts resist sensitivity, acid diffusion length, and resolution capability in chemically amplified lithography, making the HCl-generating chloride PAG a distinct option for processes where superacid strength is not required or is detrimental.
- [1] Trifluoromethanesulfonic acid. Wikipedia; pKₐ = −14.7 ± 2.0. HCl pKₐ ≈ −6 to −7. View Source
- [2] Ito, H. Chemical Amplification Resists for Microlithography. Adv. Polym. Sci. 2005, 172, 37–245. (Class-level discussion of acid strength effects on resist performance.) View Source
